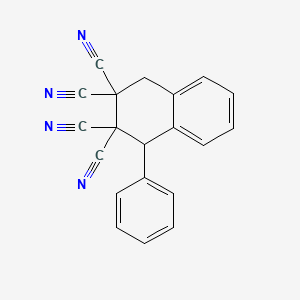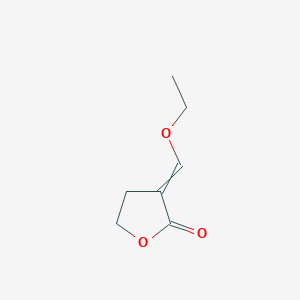
1,2,3,6,7,8-Hexahydrophenanthrene-4,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,6,7,8-Hexahydrophenanthrene-4,5-dione is an organic compound with the molecular formula C14H14O2 It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and features a hexahydro structure, indicating the presence of six additional hydrogen atoms compared to phenanthrene
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,6,7,8-Hexahydrophenanthrene-4,5-dione typically involves the hydrogenation of phenanthrene derivatives under specific conditions. One common method includes the catalytic hydrogenation of phenanthrene-4,5-dione using a palladium catalyst under hydrogen gas at elevated pressures and temperatures. The reaction conditions are carefully controlled to ensure selective hydrogenation, resulting in the formation of the hexahydro derivative.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-pressure reactors and efficient catalysts to achieve high yields. The purity of the final product is ensured through various purification techniques, including recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,6,7,8-Hexahydrophenanthrene-4,5-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phenanthrene-4,5-dione.
Reduction: Further reduction can lead to the formation of fully hydrogenated phenanthrene derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO2) under hydrogen gas.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products
Oxidation: Phenanthrene-4,5-dione.
Reduction: Fully hydrogenated phenanthrene derivatives.
Substitution: Various substituted phenanthrene derivatives depending on the electrophile used.
Applications De Recherche Scientifique
1,2,3,6,7,8-Hexahydrophenanthrene-4,5-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,2,3,6,7,8-Hexahydrophenanthrene-4,5-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenanthrene-4,5-dione: The non-hydrogenated form of the compound.
1,2,3,4,5,6-Hexahydrophenanthrene: A fully hydrogenated derivative without the dione functionality.
9-Phenyl-3,4,5,6,7,9-Hexahydro-1H-Xanthene-1,8(2H)-dione: A structurally similar compound with a different core structure.
Uniqueness
1,2,3,6,7,8-Hexahydrophenanthrene-4,5-dione is unique due to its specific hydrogenation pattern and the presence of the dione functionality. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
110028-98-3 |
|---|---|
Formule moléculaire |
C14H14O2 |
Poids moléculaire |
214.26 g/mol |
Nom IUPAC |
1,2,3,6,7,8-hexahydrophenanthrene-4,5-dione |
InChI |
InChI=1S/C14H14O2/c15-11-5-1-3-9-7-8-10-4-2-6-12(16)14(10)13(9)11/h7-8H,1-6H2 |
Clé InChI |
JVLYNUFSCKCQQK-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C(=O)C1)C3=C(CCCC3=O)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(E)-2-(3,3-dimethylindol-2-yl)ethenyl]benzenethiol](/img/structure/B14318047.png)

methyl}diazenyl]phenyl}arsonic acid](/img/structure/B14318072.png)

![2,3-Dimethyl-7-(1-nitroethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14318089.png)
![1-Methyl-2-[(pentafluorophenyl)sulfanyl]-1H-pyrrole](/img/structure/B14318104.png)




![2',3'-Dihydrospiro[cyclohexane-1,1'-inden]-3-one](/img/structure/B14318126.png)

![2-{2-[(Prop-2-en-1-yl)oxy]ethoxy}ethan-1-amine](/img/structure/B14318134.png)
![N,N-Dimethyl-4-[(E)-(3-methylbenzene-1-sulfonyl)diazenyl]aniline](/img/structure/B14318145.png)
